Octahydroindolizinehydrochloride
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Overview
Description
Octahydroindolizinehydrochloride is a chemical compound that belongs to the class of indolizine derivatives Indolizine is a nitrogen-containing heterocyclic compound known for its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of octahydroindolizinehydrochloride typically involves the hydrogenation of indolizine derivatives. One common method is the catalytic hydrogenation of indolizine using palladium on carbon (Pd/C) as a catalyst under hydrogen gas at elevated pressures and temperatures. This process results in the reduction of the double bonds in the indolizine ring, yielding octahydroindolizine. The hydrochloride salt is then formed by treating the resulting compound with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and flow rates, ensuring consistent product quality and yield. The use of continuous flow reactors also enhances safety and efficiency in large-scale production.
Chemical Reactions Analysis
Types of Reactions
Octahydroindolizinehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Substituted octahydroindolizine derivatives.
Scientific Research Applications
Octahydroindolizinehydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: this compound derivatives are explored for their potential as therapeutic agents in the treatment of various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of octahydroindolizinehydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific derivative and its intended application.
Comparison with Similar Compounds
Octahydroindolizinehydrochloride can be compared with other similar compounds, such as:
Indolizine: The parent compound, which has a planar structure and diverse biological activities.
Indole: A structurally related compound with a wide range of biological activities, including anticancer and antimicrobial properties.
Imidazole: Another nitrogen-containing heterocycle with significant biological and industrial applications.
Uniqueness
This compound is unique due to its saturated ring structure, which imparts different chemical and biological properties compared to its unsaturated counterparts. This structural difference can lead to variations in reactivity, stability, and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C8H16ClN |
---|---|
Molecular Weight |
161.67 g/mol |
IUPAC Name |
1,2,3,5,6,7,8,8a-octahydroindolizine;hydrochloride |
InChI |
InChI=1S/C8H15N.ClH/c1-2-6-9-7-3-5-8(9)4-1;/h8H,1-7H2;1H |
InChI Key |
KUJVXUKPCYBYFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN2CCCC2C1.Cl |
Origin of Product |
United States |
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